2',3'-Cyclic UMP
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Overview
Description
2',3'-cyclic UMP is a 2',3'-cyclic pyrimidine nucleotide in which uridine is the parent nucleoside. It has a role as an Escherichia coli metabolite. It is a conjugate acid of a 2',3'-cyclic UMP(1-).
2',3'-Cyclic UMP is a natural product found in Apis cerana and Homo sapiens with data available.
Scientific Research Applications
Enzymatic Hydrolysis and Biochemical Interactions
A study by Helfman et al. (1982) highlights the role of a specific cyclic CMP phosphodiesterase in hydrolyzing various cyclic nucleotides, including 2',3'-cyclic UMP. This enzyme uniquely catalyzes the hydrolysis of both pyrimidine and purine cyclic 2':3'- and 3':5'-nucleotides, suggesting its multifunctional nature in biochemical processes (Helfman & Kuo, 1982).
Kinetic Studies and Inhibitory Actions
Research by Enter and Behal (1968) on a cyclic phosphodiesterase with 3′-nucleotidase activity from Proteus mirabilis found that 2′,3′ cyclic UMP competitively inhibits the hydrolysis of di-p-nitrophenyl phosphate, indicating its role in modulating enzymatic activities (Enter & Behal, 1968).
Molecular Dynamics and Structural Analysis
Seshadri et al. (1992) conducted molecular dynamics studies on nucleoside 2',3'-cyclic phosphates, including 2',3'-cyclic UMP, to understand their equilibrium conformation and flexibility, which is crucial for the enzymatic action of Ribonucleases (Seshadri, Rao, & Vishveshwara, 1992).
Extraction and Purification from Biological Tissues
Newton et al. (1986) described the extraction and partial purification of endogenous 2',3'-cyclic UMP from various rat tissues. This study elucidates the presence and metabolism of cyclic nucleotides in different organs, contributing to our understanding of their physiological roles (Newton et al., 1986).
Cyclic Nucleotide Phosphodiesterases in Rat Tissues
Campbell and Oliver (1972) explored the rates of enzymatic hydrolysis of various cyclic nucleotides, including 2',3'-cyclic UMP, across different rat tissues. This study provides insights into the substrate preferences and distribution of phosphodiesterase activities in various tissues (Campbell & Oliver, 1972).
properties
CAS RN |
606-02-0 |
---|---|
Product Name |
2',3'-Cyclic UMP |
Molecular Formula |
C9H11N2O8P |
Molecular Weight |
306.17 g/mol |
IUPAC Name |
1-[(3aR,4R,6R,6aR)-2-hydroxy-6-(hydroxymethyl)-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11N2O8P/c12-3-4-6-7(19-20(15,16)18-6)8(17-4)11-2-1-5(13)10-9(11)14/h1-2,4,6-8,12H,3H2,(H,15,16)(H,10,13,14)/t4-,6-,7-,8-/m1/s1 |
InChI Key |
HWDMHJDYMFRXOX-JBBNEOJLSA-N |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@@H]2[C@H]3[C@@H]([C@H](O2)CO)OP(=O)(O3)O |
SMILES |
C1=CN(C(=O)NC1=O)C2C3C(C(O2)CO)OP(=O)(O3)O |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C3C(C(O2)CO)OP(=O)(O3)O |
synonyms |
uridine 2',3'-cyclophosphate uridine 2',3'-cyclophosphate, monosodium salt |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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